molecular formula C19H23ClN4O3 B2744997 N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-55-3

N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2744997
CAS No.: 1031961-55-3
M. Wt: 390.87
InChI Key: MKFNIWIGSARJNP-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3-chloro-4-methoxyphenyl group linked via an ether bridge to a pyrimidine ring substituted with a methyl group at position 6 and a piperidin-1-yl moiety at position 2. Its molecular formula is C₁₉H₂₃ClN₄O₃ (MW: 374.87) .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3/c1-13-10-18(23-19(21-13)24-8-4-3-5-9-24)27-12-17(25)22-14-6-7-16(26-2)15(20)11-14/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFNIWIGSARJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.

    Synthesis of the piperidinyl-pyrimidinyl intermediate:

    Coupling of intermediates: The final step involves coupling the two intermediates through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its effectiveness against:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell survival and growth, making it a potential lead for developing new anticancer agents.

Anti-inflammatory Effects

The structural characteristics of this compound suggest it may possess anti-inflammatory properties. Preliminary studies have indicated that it could inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models. This property could be particularly useful in treating chronic inflammatory diseases.

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial activity against several bacterial strains. In vitro studies indicate that it may act through mechanisms that disrupt bacterial cell wall synthesis or function, positioning it as a candidate for developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in A549 and MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound in an animal model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers when treated with the compound compared to control groups, suggesting its potential for therapeutic use in inflammatory conditions.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide” depends on its specific molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to structurally related acetamide derivatives with modifications in the aryl group, pyrimidine substituents, or heterocyclic linkers (Table 1).

Table 1: Structural Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₉H₂₃ClN₄O₃ 374.87 3-chloro-4-methoxyphenyl, piperidin-1-yl
N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide C₁₇H₁₈ClN₃O₃ 347.80 4-chlorophenyl, pyrrolidin-1-yl
N-isopropyl-2-(3-(4-(4-(pyridin-4-yl)piperidin-1-yl)pyrimidin-2-yl)phenoxy)acetamide C₂₇H₃₀N₆O₂ 494.57 Pyridin-4-yl, isopropyl
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₄ClFNO 314.76 3-chloro-4-fluorophenyl, naphthyl

Key Observations :

  • Piperidine vs.
  • Aryl Group Modifications : Substituting 3-chloro-4-methoxyphenyl with 4-chlorophenyl removes the methoxy group, decreasing polarity. The naphthyl group in enhances aromatic stacking interactions .

Physicochemical Properties

  • Lipophilicity : The 3-chloro-4-methoxyphenyl group increases logP compared to 4-chlorophenyl analogues .
  • Solubility : Piperidine’s basicity may enhance aqueous solubility relative to pyrrolidine derivatives. The pyridinyl group in Example 114 further improves solubility .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic implications based on a review of available literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H23ClN4O3
  • Molecular Weight : 390.87 g/mol
  • CAS Number : 1031961-55-3

The structure consists of a chloro-methoxyphenyl group linked to a piperidinyl-pyrimidinyl moiety through an acetamide linkage, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Cellular Pathways : The compound can interfere with signaling pathways, leading to altered cellular responses that may be beneficial in therapeutic contexts.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF cells, with IC50 values indicating effective cytotoxicity .
  • Animal models have demonstrated significant tumor growth suppression when treated with similar acetamide derivatives .

Other Biological Activities

Beyond anticancer effects, the compound may possess other biological activities:

  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective capabilities, suggesting a role in treating neurodegenerative diseases.

Case Studies and Research Findings

A review of literature highlights several studies focusing on the biological activity of related compounds:

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated apoptosis induction in MCF cell lines with IC50 values indicating effective doses .
PMC8949896 (2022)Discussed the synthesis and therapeutic potential of pyridopyrimidine derivatives, emphasizing their anticancer properties .
ACS Publications (2006)Investigated hERG channel interactions, suggesting implications for cardiac safety in drug development .

These studies collectively underscore the significance of this compound as a candidate for further research and development in pharmacology.

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